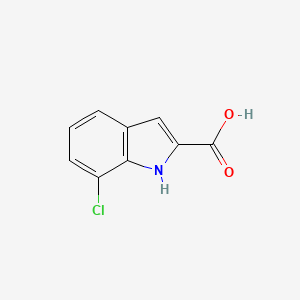

7-Chloro-1H-indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-6-3-1-2-5-4-7(9(12)13)11-8(5)6/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKAHBFPKVINGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183088 | |

| Record name | 7-Chloro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28899-75-4 | |

| Record name | 7-Chloro-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28899-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1H-indole-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028899754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Methodological Advancements for 7 Chloro 1h Indole 2 Carboxylic Acid

Retrosynthetic Approaches and Identification of Key Starting Materials

Retrosynthetic analysis of 7-Chloro-1H-indole-2-carboxylic acid primarily involves two strategic disconnections. The most common approach is based on the Reissert indole (B1671886) synthesis, which disconnects the indole ring to reveal a substituted o-nitrotoluene and an oxalate (B1200264) derivative. This strategy identifies 2-chloro-6-nitrotoluene (B1664060) and diethyl oxalate as key starting materials. The synthesis proceeds by forming the carbon-carbon bond at the C2-C3 positions and subsequent reductive cyclization.

A second approach involves the Fischer indole synthesis. This pathway disconnects the N1-C2 and C3a-C7a bonds, leading back to a substituted phenylhydrazine (B124118) and a pyruvate (B1213749) derivative. The key starting materials for this route are (2-chlorophenyl)hydrazine (B82148) and pyruvic acid or its esters.

Both strategies rely on commercially available, appropriately substituted benzene (B151609) derivatives, making them viable for laboratory and industrial-scale synthesis. orgsyn.org

Direct Synthesis Protocols for this compound

The forward synthesis of the target molecule is most effectively achieved through cyclization reactions that construct the indole core from a pre-chlorinated precursor.

Direct electrophilic chlorination of the parent indole-2-carboxylic acid is generally not a preferred method for synthesizing the 7-chloro isomer. Electrophilic substitution on the indole nucleus typically occurs with high regioselectivity at the C3 position due to the electron-rich nature of the pyrrole (B145914) ring. Achieving selective chlorination at the C7 position of the benzene ring portion is challenging and would require specialized directing groups or complex reaction conditions to overcome the inherent reactivity of the C3 position.

The most reliable methods for constructing the this compound scaffold involve building the indole ring from a starting material that already contains the chlorine atom at the desired position.

Reissert Indole Synthesis: This is a widely used and effective method. orgsyn.org It begins with the condensation of 2-chloro-6-nitrotoluene with diethyl oxalate in the presence of a strong base like sodium ethoxide. This reaction forms an intermediate, ethyl 2-(2-chloro-6-nitrophenyl)-2-oxoacetate. The subsequent step is a reductive cyclization of this intermediate, typically using a reducing agent such as iron powder in acetic acid or catalytic hydrogenation (e.g., H₂ over a platinum catalyst). orgsyn.org This reduction simultaneously reduces the nitro group to an amine, which then undergoes intramolecular cyclization and dehydration to form the indole ring system. The final step is the hydrolysis of the resulting ester to the carboxylic acid.

Fischer Indole Synthesis: An alternative cyclization pathway is the Fischer indole synthesis. ijarsct.co.in This method involves the reaction of (2-chlorophenyl)hydrazine with pyruvic acid under acidic conditions. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a nih.govnih.gov-sigmatropic rearrangement (the Claisen-like rearrangement) followed by tautomerization and elimination of ammonia (B1221849) to yield the final indole structure. ijarsct.co.in This "one-pot" reaction is feasible as both hydrazone formation and the subsequent cyclization are acid-promoted. ijarsct.co.in

A typical multi-step synthesis based on the Reissert methodology provides a practical and high-yield route to the target compound. The sequence is outlined below.

Interactive Table 1: Multi-Step Reissert Synthesis of this compound

| Step | Reaction | Key Reagents and Conditions | Product |

| 1 | Condensation | 2-chloro-6-nitrotoluene, Diethyl oxalate, Sodium ethoxide in ethanol/ether. orgsyn.org | Ethyl (2-chloro-6-nitrophenyl)pyruvate |

| 2 | Reductive Cyclization | Ethyl (2-chloro-6-nitrophenyl)pyruvate, Fe/Acetic Acid or H₂, PtO₂. orgsyn.org | Ethyl 7-chloro-1H-indole-2-carboxylate |

| 3 | Hydrolysis | Ethyl 7-chloro-1H-indole-2-carboxylate, Aqueous NaOH or KOH, followed by acidification (HCl). | This compound |

This sequence benefits from the use of inexpensive starting materials and generally proceeds with good yields for each step. orgsyn.orggoogle.com

Advanced Chemical Transformations and Derivatization of this compound

The carboxylic acid moiety of this compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives. imperial.ac.uk

The carboxylic acid can be readily converted into other important functional groups such as esters, amides, and alcohols through standard organic transformations. imperial.ac.ukvanderbilt.edu These derivatizations are crucial for modulating the compound's properties for various applications, including as building blocks in the synthesis of more complex molecules. rsc.orgnih.govrsc.org

Esterification: The synthesis of esters, such as ethyl 7-chloro-1H-indole-2-carboxylate, is typically achieved by reacting the carboxylic acid with the corresponding alcohol (e.g., ethanol) under acidic catalysis (e.g., concentrated sulfuric acid) at elevated temperatures. nih.gov

Amide Formation: Amides can be prepared by activating the carboxylic acid with a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), followed by the addition of a primary or secondary amine.

Reduction to Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, (7-chloro-1H-indol-2-yl)methanol. This transformation requires a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). imperial.ac.uk

Interactive Table 2: Derivatization of this compound

| Transformation | Reagents and Conditions | Product | Product Name |

| Esterification | Ethanol (EtOH), H₂SO₄ (catalytic), Reflux | C₁₁H₁₀ClNO₂ | Ethyl 7-chloro-1H-indole-2-carboxylate |

| Amide Formation | Amine (R-NH₂), EDC, HOBt, DMF | C₉H₆ClN₂OR | N-substituted 7-chloro-1H-indole-2-carboxamide |

| Reduction | LiAlH₄ or BH₃•THF, THF | C₉H₈ClNO | (7-Chloro-1H-indol-2-yl)methanol |

Compound Index

Functional Group Interconversions at the Carboxylic Acid Moiety

Esterification and Amidation Reactions

The conversion of the carboxylic acid to esters and amides is fundamental for modifying the compound's properties and for building more complex molecules.

Esterification: The synthesis of esters from this compound can be achieved through several reliable methods. The Fischer-Speier esterification, a classic acid-catalyzed reaction, involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. chemguide.co.ukmasterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used in excess or water is removed as it forms. masterorganicchemistry.comyoutube.com

A highly efficient and milder alternative is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is advantageous as it suppresses side product formation and proceeds at room temperature, making it suitable for sensitive substrates. organic-chemistry.org

Amidation: Amide bond formation is a cornerstone of medicinal chemistry, and numerous protocols exist for coupling this compound with primary and secondary amines. researchgate.net Standard coupling reagents are frequently employed to activate the carboxylic acid. A common and effective method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) and a base like N,N-diisopropylethylamine (DIPEA). nih.gov The addition of DMAP can further enhance the reaction, particularly with less reactive, electron-deficient amines, by forming a highly reactive acyliminium ion intermediate. nih.gov

Alternatively, methods generating phosphonium (B103445) salts in situ from reagents like triphenylphosphine (B44618) (PPh₃) and N-chlorophthalimide offer a mild and efficient pathway to amides at room temperature. researchgate.netacs.org These reactions demonstrate broad applicability for aliphatic, benzylic, and aromatic carboxylic acids. researchgate.net Research has led to the synthesis of various 1H-indole-2-carboxamides, including those derived from this compound, for biological evaluation. acs.org

Table 1: Common Reagents for Esterification and Amidation

| Transformation | Common Reagents & Conditions | Purpose |

|---|---|---|

| Esterification | Alcohol (e.g., Ethanol, Methanol), H₂SO₄ (cat.), Heat | Fischer-Speier: Classic, equilibrium-driven method. chemguide.co.ukmasterorganicchemistry.com |

| Alcohol, DCC, DMAP (cat.), CH₂Cl₂ | Steglich: Mild, high-yield method at room temperature. organic-chemistry.org | |

| Amidation | Amine, EDC, HOBt, DIPEA, CH₂Cl₂ or DMF | Carbodiimide Coupling: Widely used, reliable for diverse amines. nih.gov |

| Amine, PPh₃, N-Chlorophthalimide | In Situ Phosphonium Salt: Mild conditions, good to excellent yields. researchgate.netacs.org |

Reductions and Oxidations

The indole core and its carboxylic acid substituent can undergo both reduction and oxidation, though these reactions are less commonly reported for the 7-chloro derivative specifically. The oxidation chemistry of the parent indole-2-carboxylic acid has been studied, providing insight into potential pathways. researchgate.net Electrochemical oxidation can lead to the formation of various products, including 2,7-dioxindoles and dimers, depending on the reaction conditions. researchgate.net

Reduction of the carboxylic acid group to a primary alcohol (7-chloro-1H-indol-2-yl)methanol) is a feasible transformation using standard reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes, although specific examples for this substrate are not prevalent in the reviewed literature. In related indole systems, the reduction of an introduced formyl group at the C3 position to a hydroxymethyl group has been successfully achieved using isopropanolic aluminum via the Meerwein–Ponndorf–Verley reaction. rsc.org

Substitution and Modification Reactions on the Indole Core

The indole nucleus, comprising both a pyrrole and a benzene ring, offers multiple sites for substitution and modification, allowing for extensive structural diversification. uni.lu

Alkylation and Acylation at the Indole Nitrogen

The nitrogen atom of the indole ring is a key site for functionalization.

N-Alkylation: The hydrogen on the indole nitrogen can be readily substituted with an alkyl group. A standard method involves deprotonation with a strong base, such as sodium hydride (NaH), followed by the addition of an alkyl halide (e.g., iodomethane (B122720) or benzyl (B1604629) bromide). rsc.org This sequence is often high-yielding and forms the basis for numerous multi-component reactions that build the indole ring and subsequently alkylate the nitrogen in a one-pot procedure. rsc.org Cobalt-catalyzed reductive C-H alkylation has also been explored for indoles, though this typically targets the C3 position rather than the nitrogen. nih.govnih.gov

N-Acylation: Similar to alkylation, acylation at the indole nitrogen can be achieved by treating the indole with an acyl chloride or acid anhydride, often in the presence of a base. This reaction introduces an acyl group, which can serve as a protecting group or as a point for further synthetic elaboration.

Further Halogenation and Cross-Coupling Reactions

The existing chloro-substituent and the carboxylic acid group can both serve as handles for further synthetic transformations.

Further Halogenation: While the starting material is already chlorinated, additional halogens can be introduced. Decarboxylative halogenation reactions offer a route to replace the carboxylic acid group with a halogen. nih.gov For instance, variations of the Hunsdiecker–Borodin reaction, which uses silver salts of carboxylic acids and a halogen source, could potentially convert this compound into a 2,7-dihaloindole. nih.gov

Cross-Coupling Reactions: The chlorine atom at the C7 position is a suitable handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Suzuki-Miyaura Coupling: Palladium catalysts can be used to couple the C7 position with boronic acids or their esters, introducing new aryl or alkyl groups.

Heck Reaction: The arylation or vinylation of olefins can be achieved at the C7 position using a palladium catalyst. mdpi.com

Sonogashira Coupling: This reaction allows for the introduction of terminal alkynes at the C7 position, typically using a palladium catalyst and a copper co-catalyst. mdpi.com

Decarboxylative Cross-Coupling: The carboxylic acid at C2 can also participate directly in coupling reactions where it is expelled as CO₂. wikipedia.org This allows for the formation of a new C-C bond at the C2 position by reacting with an organic halide in the presence of a metal catalyst. wikipedia.org

Table 2: Potential Cross-Coupling Reactions for Functionalization

| Reaction Name | Coupling Partners | Position | Potential Outcome |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ + 7-Cl-Indole | C7 | Forms a C-C bond, introducing an aryl group. |

| Heck | Alkene + 7-Cl-Indole | C7 | Forms a C-C bond, introducing a vinyl group. mdpi.com |

| Sonogashira | Alkyne + 7-Cl-Indole | C7 | Forms a C-C bond, introducing an alkynyl group. mdpi.com |

| Decarboxylative | R-X + Indole-2-COOH | C2 | Forms a C-C bond, replacing the carboxyl group with R. wikipedia.org |

Introduction of Diverse Substituents on the Aromatic Ring

The indole core, particularly the electron-rich pyrrole ring, is susceptible to electrophilic substitution. The Vilsmeier-Haack reaction, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF), is a classic method to introduce a formyl (aldehyde) group, typically at the C3 position of the indole ring. rsc.orgnih.gov This aldehyde can then be used as a versatile intermediate for further reactions, such as condensations or reductions. rsc.org

Chemoenzymatic and Asymmetric Synthetic Pathways for Chiral Analogues

The development of chiral analogues of this compound is of significant interest for creating stereospecific bioactive molecules. Modern synthetic methods increasingly rely on biocatalysis and asymmetric catalysis to achieve this.

Chemoenzymatic Synthesis: Enzymes and whole-cell systems offer highly selective methods for synthesis. For example, chemoenzymatic oxidation using immobilized whole cells of microorganisms like Acetobacter aceti can perform regio- and stereoselective oxidations, potentially creating chiral synthons from prochiral precursors related to the indole scaffold. nih.gov

Asymmetric Synthesis: Asymmetric catalysis provides a direct route to enantiomerically enriched products. Chiral phosphoric acids have emerged as powerful catalysts for various transformations, including the enantioselective addition of indoles to in-situ generated electrophiles, which could be applied to construct chiral N-alkylated indole derivatives. mdpi.com Furthermore, asymmetric selenocyclization reactions, catalyzed by unique chiral pairings, can produce complex chiral heterocyclic structures from olefinic acid precursors. nih.gov These advanced methodologies represent a frontier for accessing novel, chiral analogues derived from the this compound framework.

Process Optimization and Scale-Up Methodologies in Academic Settings

The transition from small-scale discovery synthesis to the production of gram-scale quantities of this compound and its precursors is a critical step in academic research, enabling more extensive biological evaluation and further synthetic elaboration. Process optimization in this context focuses on improving reaction efficiency, simplifying purification, and ensuring reproducibility at a larger scale. Academic laboratories have explored various strategies, including the use of microwave assistance, optimization of reaction parameters for multi-component reactions, and the development of robust workup procedures to handle challenges associated with solubility and side-product formation.

Key challenges in scaling up the synthesis of indole derivatives include managing the solubility of starting materials and products, controlling exothermic events, and minimizing the formation of impurities that can complicate purification. For instance, in related syntheses involving the acylation of indole-containing compounds like serotonin, poor solubility in common organic solvents such as dichloromethane (B109758) (CH2Cl2) was found to lead to heterogeneous reaction mixtures and the formation of undesired bis-acylated byproducts. nih.gov The optimization process in such cases involved screening alternative solvents like dimethylformamide (DMF), which, by solubilizing all reaction components, improved conversion to the desired product and reduced side reactions. nih.gov

A notable advancement in the synthesis of related indole-2-carboxylic acid esters is the use of microwave-assisted organic synthesis (MAOS). This technique offers significant advantages in terms of reduced reaction times and improved yields. One study demonstrated an efficient procedure for synthesizing various indole-2-carboxylic acid esters via the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate in an ionic liquid. researchgate.net The optimization of this method determined that using 12 mol% of Copper(I) iodide (CuI) as a catalyst at 50°C for just 10 minutes under microwave irradiation provided optimal results. researchgate.net The success of this protocol was demonstrated on a preparative scale, showcasing its utility for producing larger quantities in an academic setting. researchgate.net

The scalability of synthetic routes involving indole-2-carboxylic acid as a building block has also been successfully demonstrated. A Ugi four-component reaction, a powerful tool for generating molecular diversity, was scaled to a 10 mmol level. rug.nl This reaction, utilizing indole-2-carboxylic acid, 4-chloroaniline, paraformaldehyde, and tert-butyl isocyanide, followed by a palladium-catalyzed dual C(sp²)-H functionalization, proved to be a practical method for producing a complex polyheterocycle on a gram scale, yielding 1.6 grams of product. rug.nl Such multi-component strategies, combined with transition-metal catalysis, represent a robust avenue for the scalable production of complex molecules derived from simpler indole precursors.

The following tables summarize key findings in the optimization and scale-up of syntheses relevant to this compound.

Table 1: Optimization of Microwave-Assisted Synthesis of Indole-2-Carboxylate (B1230498) Esters

This table presents the optimized conditions for the microwave-assisted synthesis of ethyl indole-2-carboxylate precursors, highlighting the efficiency of this method for rapid and high-yield production. researchgate.net

| Parameter | Condition | Outcome |

| Catalyst | Copper(I) iodide (CuI) | Superior to other copper sources like Cu₂O and Cu(OAc)₂. |

| Catalyst Loading | 12 mol% | Determined as optimal for the reaction. |

| Temperature | 50 °C | Found to be sufficient; higher temperatures did not improve yield. |

| Reaction Time | 10 minutes | Adequate for reaction completion; longer times had no effect. |

| Scale | 60 mmol | Successfully performed, yielding the product in 88% yield. |

Table 2: Comparison of Scaled-Up Synthetic Methods in Academic Research

This table compares different synthetic strategies that have been successfully scaled to gram or multi-millimole quantities in academic laboratories, demonstrating the feasibility of producing significant amounts of complex indole derivatives.

| Method | Starting Materials | Scale | Yield | Product Weight | Reference |

| Ugi 4-Component Reaction & Cyclization | 4-chloroaniline, paraformaldehyde, indole-2-carboxylic acid, tert-butyl isocyanide | 10 mmol | 42% (two steps) | 1.6 g | rug.nl |

| Oxidation of Alkyl Halide | 4-chloro-1-(4-chlorobutoxy)-2-methylbenzene | 5 mmol | 87% | 0.99 g | acs.org |

| Microwave-Assisted Condensation | 2-halo aryl aldehyde, ethyl isocyanoacetate | 60 mmol | 88% | >10 g | researchgate.net |

| Asymmetric Homologation | Alkenylboronic acid, CF₃-diazomethane | 2 mmol | 68% | Not specified | acs.org |

These examples from academic research underscore that with careful optimization of reaction conditions—including catalyst selection, solvent choice, and the application of modern technologies like microwave synthesis—the production of this compound and its derivatives can be efficiently scaled up to meet the demands of further investigation.

Biological and Pharmacological Profiling of 7 Chloro 1h Indole 2 Carboxylic Acid and Its Analogues

In Vitro Biological Activity Spectrum

The introduction of a chlorine atom at the 7-position of the indole-2-carboxylic acid scaffold creates a unique electronic and steric profile that has been explored in various biological assays. The following sections detail the reported in vitro activities of this compound and its close structural analogues.

While direct studies on the antimicrobial properties of 7-Chloro-1H-indole-2-carboxylic acid are limited in the reviewed scientific literature, research on closely related 7-chloroindole (B1661978) analogues provides significant insights into its potential efficacy.

Investigations into halogenated indoles have demonstrated their potential as antibacterial agents. A study examining the antimicrobial properties of various halogenated indoles against the food-borne pathogen Vibrio parahaemolyticus found that 7-chloroindole exhibited moderate antibacterial activity. frontiersin.org It displayed a Minimum Inhibitory Concentration (MIC) of 200 μg/mL. frontiersin.orgnih.govresearchgate.net In the same study, it was noted that while 4-chloroindole (B13527) had a stronger bactericidal effect, 7-chloroindole's primary impact was on inhibiting biofilm formation rather than planktonic cell growth. nih.govresearchgate.net

The position of the halogen on the indole (B1671886) ring plays a crucial role in its antibacterial potency. For instance, against V. parahaemolyticus, 4-chloroindole and 5-chloroindole (B142107) showed a lower, more potent MIC of 50 μg/mL compared to the 7-chloro substituted analogue. frontiersin.org Further studies on other pathogens, such as uropathogenic Escherichia coli, have also highlighted the efficacy of chloroindoles, with 4-chloroindole and 5-chloroindole showing MICs of 75 μg/ml. frontiersin.org Research on other 7-substituted indoles, such as 7-hydroxyindole, has shown activity against extensively drug-resistant Acinetobacter baumannii, suggesting that the 7-position is a viable site for developing antimicrobial compounds. nih.gov

Table 1: Antibacterial Activity of Chloroindoles against V. parahaemolyticus

| Compound | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| 7-Chloroindole | 200 | frontiersin.orgnih.gov |

| 4-Chloroindole | 50 | frontiersin.orgnih.gov |

| 5-Chloroindole | 50 | frontiersin.org |

| Indole (unsubstituted) | 400 | frontiersin.org |

The primary antiseptic-related application reported for 7-chloroindole is its significant antibiofilm activity. Biofilms are communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to conventional antimicrobial agents. 7-chloroindole was found to effectively inhibit biofilm formation by Vibrio parahaemolyticus without significantly affecting the growth of planktonic (free-floating) cells. nih.govresearchgate.net This suggests a potential application in preventing the formation of resilient bacterial communities on various surfaces. This antivirulence approach, which targets bacterial defense mechanisms rather than viability, is a growing area of interest for combating antibiotic resistance. nih.gov

Direct experimental data on the in vitro anti-inflammatory effects of this compound is not prominently available in the reviewed literature. However, the broader class of indole-based compounds, including indole-acetic and indole-carboxylic acid derivatives, is widely recognized for possessing anti-inflammatory properties. For example, systematic modifications of the indole-3-acetic acid structure have been shown to yield compounds with significant anti-inflammatory activity. nih.gov Furthermore, novel derivatives of 5-nitro-1H-indole-2-carboxylic acid have been synthesized and evaluated for their ability to inhibit the production of pro-inflammatory cytokines like NO, IL-6, and TNF-α in RAW264.7 cells. nih.gov These studies underscore the potential of the indole-2-carboxylic acid scaffold as a platform for developing anti-inflammatory agents, though specific data for the 7-chloro variant remains to be elucidated.

The indole scaffold is a privileged structure in the design of anticancer agents. While direct antiproliferative data for this compound is scarce, several of its analogues have been synthesized and investigated.

In one study focused on developing inhibitors for mutant EGFR/BRAF pathways, researchers reported the synthesis of 7-Chloro-2-phenethyl-1,2-dihydropyrrolo[3,4-b]indol-3(4H)-one, a direct and more complex analogue. mdpi.com Although the detailed antiproliferative data in the study focused on 5-chloro derivatives, the inclusion of a 7-chloro analogue in the synthetic scheme highlights its relevance in the search for novel anticancer compounds. The study found that related 5-chloro-indole-2-carboxylate derivatives exhibited potent antiproliferative effects against pancreatic (Panc-1), breast (MCF-7), and epithelial (A-549) cancer cell lines, with GI₅₀ values as low as 29 nM. mdpi.com

Other research has focused on different positions of the chloro-substituent. For example, a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides showed high antiproliferative activity, with GI₅₀ values ranging from 29 nM to 47 nM against a panel of cancer cell lines. nih.gov Similarly, 5-chloro-3-methyl-indole-2-carboxamide derivatives also demonstrated significant potency against breast cancer cell lines (MCF-7), with the most active compounds having GI₅₀ values between 0.95 µM and 1.50 µM. nih.gov These findings collectively suggest that chloro-substituted indole-2-carboxylic acid derivatives are a promising class for antiproliferative drug discovery, although the specific contribution of the 7-chloro substitution requires more targeted investigation.

The this compound scaffold and its analogues have been evaluated as inhibitors of various enzymes implicated in disease.

One notable finding involves a derivative containing a 7-chloroquinoline (B30040) moiety, 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-1H-indole-2-carboxylic acid (17k). This compound was identified as a highly potent and selective antagonist of the CysLT1 receptor, which is involved in the inflammatory cascade of asthma. It exhibited an IC₅₀ value of 0.0059 µM for the CysLT1 receptor, demonstrating high selectivity over the CysLT2 receptor (IC₅₀ = 15 µM). researchgate.net

In another study, derivatives of 7-nitro-1H-indole-2-carboxylic acid were designed as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), an enzyme involved in glucose metabolism and a target for type 2 diabetes. The most potent compound in this series achieved an IC₅₀ of 0.99 μM. researchgate.net

Furthermore, the broader class of halogenated indole-2-carboxylic acids has been explored for other enzyme targets. Derivatives have been developed as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. mdpi.comnih.gov Studies revealed that introducing a halogenated benzene (B151609) ring at the C6 position of the indole core could enhance inhibitory activity through interactions with viral DNA. nih.gov Additionally, indole ester derivatives have been investigated as inhibitors of SARS-CoV-2 3CLpro, a key protease in the lifecycle of the coronavirus. nih.gov

Table 2: Enzyme Inhibitory Activity of Indole-2-Carboxylic Acid Analogues

| Analogue Description | Target Enzyme/Receptor | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Derivative containing a 7-chloroquinoline moiety (Compound 17k) | CysLT1 Receptor | 0.0059 µM | researchgate.net |

| Derivative containing a 7-chloroquinoline moiety (Compound 17k) | CysLT2 Receptor | 15 µM | researchgate.net |

| 7-Nitro-1H-indole-2-carboxylic acid derivative (Compound 3.9) | Fructose-1,6-bisphosphatase (FBPase) | 0.99 µM | researchgate.net |

| Indole-2-carboxylic acid derivative (Compound 17a) | HIV-1 Integrase | 3.11 µM | nih.gov |

| Indole-2-carboxylic acid (Parent Compound 1) | HIV-1 Integrase | 32.37 µM | nih.gov |

Enzyme Inhibition Assays

Cathepsin K Inhibition Studies

Cathepsin K is a lysosomal cysteine protease that is predominantly expressed in osteoclasts and plays a crucial role in the degradation of type I collagen, a primary component of the bone matrix. mdpi.com Its significant role in bone resorption has made it a key target for the development of new treatments for conditions characterized by excessive bone loss, such as osteoporosis. mdpi.comnih.gov The mechanism of Cathepsin K involves cleaving the triple helix of collagen at multiple sites. mdpi.com

While a variety of compounds have been investigated as Cathepsin K inhibitors, including those of natural origin like 6-Shogaol and the biflavonoid HIF, there is currently no specific research data available from the provided search results that details the direct inhibitory activity of this compound or its close analogues on Cathepsin K. mdpi.com Research has identified potent Cathepsin K inhibitors, such as furan-2-carboxylic acid derivatives and other novel scaffolds, some of which have undergone preclinical and clinical trials for osteoarthritis. nih.govrsc.orgmdpi.com However, the interaction of the indole-2-carboxylic acid scaffold with Cathepsin K remains an area for future investigation.

Syk Kinase Pathway Modulation

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various cell types, including immune cells. Modulation of the Syk kinase pathway can have significant implications for inflammatory diseases and certain cancers.

Research into the biological activities of indole-2-carboxamides has revealed a potential link to the Syk kinase pathway. Specifically, transcriptional analysis of KNS42 pediatric brain tumor cells treated with an indole-2-carboxamide derivative showed a notable downregulation in the expression of the spleen tyrosine kinase (SYK) gene. This finding suggests that compounds based on the indole-2-carboxamide scaffold may exert some of their biological effects through the modulation of the Syk kinase pathway, which has been implicated in tumor progression.

Receptor Binding and Agonist/Antagonist Profiling

The interaction of small molecules with various receptors is a cornerstone of pharmacology. The following subsections explore the binding profiles of this compound analogues with different receptor types.

Dopamine (B1211576) Receptor Subtype Interactions (e.g., D3 Dopamine Receptor Agonism)

Dopamine receptors, which are G protein-coupled receptors (GPCRs), are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. nih.gov The D3 receptor, in particular, is a target for neurological and psychiatric disorders. Research has shown that substituted 1H-indolyl carboxylic acid amides can act as potent and selective ligands for the human dopamine D3 receptor. nih.gov

In one study, a series of these amides were synthesized and evaluated for their binding affinities to D2, D3, and D4 receptors. Two compounds, 14a and 14b , demonstrated high binding affinity for the D3 receptor with Ki values of 0.18 nM and 0.4 nM, respectively. nih.govnih.gov These compounds also showed significant selectivity for the D3 receptor over the D2 receptor. nih.govnih.gov Functional assays determined that both 14a and 14b are partial agonists at D2 and D3 receptors. nih.govnih.gov

The structure-activity relationship of these analogues revealed that substitutions at the 5-position of the indole ring influence binding affinities for both D2 and D3 receptors. nih.gov For instance, in a series of compounds with a double bond linker, the D3 binding affinity followed the trend of OH < OCH3 < H. nih.gov

Table 1: Dopamine Receptor Binding Affinities of Indolyl Carboxylic Acid Amide Analogues

| Compound | D3 Ki (nM) | D2 Ki (nM) | D3/D2 Selectivity |

| 14a | 0.18 | 15.7 | 87 |

| 14b | 0.4 | 24.1 | 60 |

| 15a | 2.0 | 44.4 | 22.2 |

| 15b | 4.0 | 33.6 | 8.4 |

| 15c | 3.1 | 66.3 | 21.4 |

| Data sourced from a study on substituted 1H-indolyl carboxylic acid amides. nih.gov |

Androgen Receptor Modulation

The androgen receptor (AR) is a ligand-activated transcription factor that is crucial for the development and progression of prostate cancer. nih.gov Modulating the AR is a key therapeutic strategy for this disease. A library of 1H-indole-2-carboxamides has been identified as inhibitors of the AR binding function 3 (BF3), an allosteric site on the receptor. nih.gov This discovery points to a novel mechanism for overcoming resistance to conventional anti-androgen therapies. These BF3 inhibitors demonstrated potent antiproliferative activity in both LNCaP and enzalutamide-resistant prostate cancer cell lines. nih.gov

Furthermore, a patent describes a series of indole derivatives as selective androgen receptor modulators (SARMs), indicating the potential for this chemical class to either activate or inhibit the AR depending on the specific structural modifications. google.com Another study focused on the design of indole-based AR antagonists with improved metabolic stability, highlighting the ongoing efforts to develop potent and stable AR modulators from the indole scaffold. nih.gov

Other Relevant Biological Targets

Analogues of this compound have been investigated for their activity against a range of other biological targets, demonstrating the versatility of the indole-2-carboxylic acid scaffold.

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Inhibition : IDO1 and TDO are enzymes involved in tryptophan metabolism and are considered targets for cancer immunotherapy. sci-hub.senih.gov A number of 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of both IDO1 and TDO, with IC50 values in the low micromolar range. sci-hub.senih.gov One of the most potent compounds, 9o-1 , exhibited an IC50 of 1.17 μM for IDO1 and 1.55 μM for TDO. nih.gov

HIV-1 Integrase Inhibition : HIV-1 integrase is a critical enzyme for viral replication, and its inhibition is an established antiviral strategy. mdpi.comrsc.org Indole-2-carboxylic acid has been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.comrsc.orgnih.gov Optimization of this scaffold has led to the discovery of derivatives with significantly improved inhibitory effects. For example, derivative 20a showed a marked increase in integrase inhibitory activity with an IC50 value of 0.13 μM. nih.gov

NMDA Receptor Antagonism : The N-methyl-D-aspartate (NMDA) receptor is an excitatory amino acid receptor involved in synaptic plasticity and excitotoxicity. Indole-2-carboxylic acid (I2CA) has been shown to be a competitive antagonist of the potentiation of NMDA-gated current by glycine, acting at an allosteric site on the receptor. nih.gov

Antiproliferative and Antitumor Activity : In addition to the targets mentioned above, various indole-2-carboxylic acid derivatives have demonstrated broader antiproliferative and antitumor activities. For instance, a series of novel 1H-indole-2-carboxylic acid derivatives targeting the 14-3-3η protein were designed and synthesized for the potential treatment of liver cancer. nih.gov

Cell-Based Functional Assays

Cell-based functional assays are crucial for determining the efficacy and mechanism of action of a compound at a cellular level. For anti-inflammatory drug discovery, these assays often involve the use of immune cells, such as macrophages, stimulated with inflammatory agents like lipopolysaccharide (LPS). The inhibitory effect of a test compound on the production of key inflammatory mediators is then quantified.

While direct data for this compound is limited, studies on its structural analogues, specifically indole-2-carboxamides, have demonstrated significant anti-inflammatory potential in cell-based assays. A series of indole-2-carboxamide derivatives were evaluated for their ability to inhibit the production of pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in LPS-stimulated RAW 264.7 macrophages. nih.gov A majority of these compounds effectively suppressed the expression of both TNF-α and IL-6, indicating their potential to modulate the inflammatory response at a cellular level. nih.gov

Furthermore, other indole derivatives have been shown to inhibit the production of nitric oxide (NO), another important mediator in the inflammatory cascade. chemrxiv.org For instance, certain indole derivatives have demonstrated significant inhibition of NO production in LPS-stimulated macrophages. chemrxiv.org These findings suggest that the indole-2-carboxylic acid scaffold, including its chlorinated derivatives, is a promising starting point for the development of novel anti-inflammatory agents.

Table 1: Effect of Indole-2-carboxamide Derivatives on Inflammatory Mediator Production in LPS-stimulated RAW 264.7 Macrophages nih.gov

| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

| 14f | 10 | Significant | Significant |

| 14g | 10 | Significant | Significant |

Note: The specific percentage of inhibition was not provided in the source material, but compounds 14f and 14g were highlighted as the most promising, effectively reducing the overexpression of a series of inflammatory mediators. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. Understanding these structure-activity relationships (SAR) is fundamental for the rational design of more potent and selective drug candidates.

Research on various indole-2-carboxamide analogues has provided valuable insights into the influence of different substituents on their biological activity. For instance, in a study of indole-2-carboxamides as cannabinoid receptor 1 (CB1) allosteric modulators, the substituents at the C3 and C5 positions of the indole ring were found to be critical for activity. nih.gov While a smaller alkyl group at the C3 position was preferred, the effect of a halogen at the C5 position was not a definitive determinant of potency. nih.gov For example, while 5-chloro substituted compounds were in some cases more potent than their 5-fluoro counterparts, the reverse was true for other pairs of analogues. nih.gov

In the context of anti-inflammatory activity, a study on 2-chloroindole-3-carboxylic acids revealed that compounds with a hydrogen or a methyl group at the N1 position of the indole ring exhibited the most promising anti-inflammatory effects. scilit.com This suggests that substitution at the indole nitrogen can significantly modulate the anti-inflammatory profile of chloro-indole carboxylic acids.

The position of substituents on the indole ring can have a profound impact on the pharmacological activity of the molecule. This is particularly true for halogen atoms, where a change in position can alter the electronic properties and steric hindrance of the compound, thereby affecting its interaction with biological targets.

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can be a critical determinant of its pharmacological activity. Specific stereoisomers of a compound may exhibit significantly different potencies and efficacies due to the stereospecific nature of drug-target interactions.

Currently, there is a lack of specific information in the scientific literature regarding the stereochemical requirements for the anti-inflammatory activity of this compound or its close analogues. The indole ring itself is planar, but the introduction of chiral centers, for example through substitution at the C3 position or on a side chain attached to the C2-carboxylic acid, would result in stereoisomers. Further research would be necessary to elucidate whether a specific stereochemical configuration is preferred for interaction with key inflammatory targets.

Preliminary In Vivo Efficacy Studies in Preclinical Models

In vivo studies in animal models are essential to evaluate the efficacy of a drug candidate in a whole-organism setting and to understand its pharmacokinetic and pharmacodynamic properties.

The carrageenan-induced paw edema model in rodents is a widely used and well-established acute inflammatory model for screening potential anti-inflammatory drugs. nih.govnih.gov This model allows for the assessment of a compound's ability to reduce edema, a cardinal sign of inflammation.

While no in vivo data for this compound in inflammatory models are currently available, studies on related indole derivatives have demonstrated their anti-inflammatory potential in vivo. For instance, certain indole-2-carboxamide derivatives have been shown to be effective in a mouse model of sepsis-induced pulmonary inflammation. nih.gov In this model, administration of the compounds resulted in a significant reduction in lung inflammation and overexpression of inflammatory mediators, leading to notable improvements in lung histopathology. nih.gov These findings underscore the therapeutic potential of the indole-2-carboxamide scaffold in treating inflammatory conditions.

Table 2: In Vivo Anti-inflammatory Activity of Indole-2-carboxamide Derivatives in a Mouse Model of Sepsis-Induced Pulmonary Inflammation nih.gov

| Compound | Outcome |

| 14f | Effectively reduced LPS-induced pulmonary inflammation and overexpression of inflammatory mediators. Remarkable lung histopathological improvements. |

| 14g | Effectively reduced LPS-induced pulmonary inflammation and overexpression of inflammatory mediators. Remarkable lung histopathological improvements. |

Models for Infectious Diseases

The indole-2-carboxylic acid scaffold has been identified as a promising framework for developing novel antiviral and antiparasitic agents. Preclinical models for infectious diseases have been instrumental in evaluating the potential of these compounds.

Human Immunodeficiency Virus (HIV-1): Analogues of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.govnih.gov In a molecular docking-based virtual screening, indole-2-carboxylic acid was identified as a potent scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov Subsequent studies focused on synthesizing derivatives to improve their inhibitory effects. nih.govmdpi.com For instance, one study found that the parent indole-2-carboxylic acid compound inhibited the strand transfer of integrase with an IC50 of 32.37 μM. nih.gov Through structural optimization, a derivative, compound 20a , was developed that significantly increased the inhibitory effect, showing an IC50 value of 0.13 μM. nih.gov Another optimized derivative, 17a , also showed marked inhibition of integrase with an IC50 of 3.11 μM. nih.govrsc.org These studies utilize in vitro enzyme assays to quantify the inhibition of the integrase strand-transfer step. nih.gov

Chagas Disease: Phenotypic screening of compound libraries against Trypanosoma cruzi, the protozoan parasite that causes Chagas disease, identified hits containing an indole core. nih.gov These initial hits, derived from the indole-2-carboxamide structure, showed activity against the intracellular amastigote forms of the parasite. nih.gov Optimization of these hits led to compounds with improved potency. For CD, a good hit is defined by a pEC50 > 5.5 and at least a 10-fold selectivity against the parasite over host cells. nih.gov

Oncology Preclinical Models

The this compound scaffold and its analogues have shown significant promise in oncology, particularly as inhibitors of anti-apoptotic proteins.

Myeloid Cell Leukemia-1 (Mcl-1) Inhibition: Mcl-1 is an anti-apoptotic protein from the Bcl-2 family that is frequently overexpressed in various cancers, contributing to tumor survival and resistance to chemotherapy. nih.gov From an NMR-based screen of a fragment library, a tricyclic indole 2-carboxylic acid core was discovered as a binder to Mcl-1. nih.gov Structure-based design and optimization led to the development of highly potent inhibitors. These compounds exhibit single-digit nanomolar binding affinity for Mcl-1 and demonstrate high selectivity over other Bcl-2 family members like Bcl-xL and Bcl-2. nih.gov For example, an optimized 2-indole carboxylic acid derivative was found to bind to Mcl-1 with a Ki of 55 nM. nih.gov Further development of a 2-carboxy-1H-indol-7-yl series yielded compounds with binding affinities ranging from 90 to 280 pM. nih.gov The efficacy of these inhibitors is often tested in Mcl-1-dependent cancer cell lines, such as the NCI-H929 multiple myeloma line, where they induce the hallmarks of apoptosis, including caspase activation and cytochrome c release. nih.govresearchgate.net

EGFR/CDK2 Dual Inhibition: In other studies, indole-2-carboxamide derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Certain derivatives showed potent inhibitory effects against Epidermal Growth Factor Receptor (EGFR), with IC50 values comparable to the reference drug erlotinib. nih.gov

In Vivo Studies for Specific Target Validation (e.g., Fibrosis, Autoimmune Diseases)

Fibrosis: While specific in vivo studies for this compound in fibrosis models were not identified, the standard preclinical pipeline involves using well-established animal models. nih.gov These models are crucial for evaluating the anti-fibrotic potential of new chemical entities. nih.govaragen.com Common models include chemically-induced fibrosis, such as using carbon tetrachloride (CCl4) or thioacetamide (B46855) (TAA) for liver fibrosis, or bleomycin (B88199) for lung and skin fibrosis. nih.govtno.nlmdpi.com Surgical models, like unilateral ureteral obstruction (UUO) for kidney fibrosis, are also employed. aragen.com These models allow researchers to study complex cellular interactions and assess the efficacy of compounds in a physiological context that in vitro assays cannot fully replicate. nih.gov

Autoimmune Diseases: Similarly, direct in vivo studies of this specific compound in autoimmune disease models are not readily available in the reviewed literature. However, a wide array of validated models exists to test potential immunomodulatory therapies. Depending on the target pathway, models such as collagen-induced arthritis (CIA) for rheumatoid arthritis, experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis, and spontaneous models for systemic lupus erythematosus (SLE) are utilized. crownbio.comjax.org These models are essential for making confident go/no-go decisions before advancing a compound toward clinical development. jax.org

Investigation of Mechanism of Action

Understanding how this compound and its analogues exert their biological effects is crucial for their development as therapeutic agents. This involves identifying their molecular targets and elucidating the downstream cellular pathways they modulate.

Target Deconvolution and Validation Methodologies

The process of identifying the specific molecular target of a bioactive compound discovered through phenotypic screening is known as target deconvolution. technologynetworks.comnih.gov A variety of methodologies are employed for this purpose and for validating initial hits from target-based screens.

Fragment-Based Screening: This approach uses libraries of low-molecular-weight compounds (fragments) to identify initial hits that bind to a protein target. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for this, as it can reliably detect the weak binding interactions typical of fragments. nih.govsygnaturediscovery.com The discovery of indole-2-carboxylic acid derivatives as Mcl-1 inhibitors began with an NMR-based screen of a large fragment library which identified the core scaffold. nih.gov

Virtual and High-Throughput Screening: Computational methods are frequently used as a starting point. The identification of the indole-2-carboxylic acid scaffold as a potential HIV-1 integrase inhibitor was achieved through molecular docking-based virtual screening. nih.gov This involves computationally fitting molecules from a library into the three-dimensional structure of a target protein to predict binding affinity.

Affinity-Based Methods: For compounds identified in phenotypic screens, affinity chromatography is a common target deconvolution method. technologynetworks.com This involves immobilizing the small molecule and using it as "bait" to capture its binding partners from cell extracts, which are then identified, often by mass spectrometry. technologynetworks.com

Genetic and "Omics" Approaches: Modern strategies leverage genomics, proteomics, and bioinformatics. researchgate.net For example, CRISPR knockout libraries can be used to create selection systems where cell survival in the presence of a compound is linked to the presence or absence of its target. acs.org

Cellular Pathway Analysis and Signaling Cascade Modulation

Once a target is identified, researchers investigate how its modulation by the compound affects cellular signaling pathways.

Apoptosis Pathway Modulation: Indole-2-carboxylic acid derivatives that inhibit Mcl-1 directly trigger the intrinsic apoptosis pathway. nih.gov Mcl-1 normally sequesters pro-apoptotic proteins; its inhibition releases these proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-3 and -7, executing programmed cell death. researchgate.net Studies have confirmed that these inhibitors induce cell death in Mcl-1 dependent cancer cells. researchgate.netnih.gov

Viral Replication Pathway Inhibition: Analogues targeting HIV-1 integrase disrupt a critical step in the viral life cycle. nih.gov By binding to the active site of the integrase enzyme, these inhibitors block the strand transfer step, preventing the integration of the viral DNA into the host cell's genome and thereby halting viral replication. nih.govnih.gov The mechanism involves the carboxylic acid group chelating two essential magnesium ions within the enzyme's active site. nih.govmdpi.com

Metabolomics for Pathway Insights: A broader view of a compound's effect can be achieved through metabolomics, which analyzes the global profile of small-molecule metabolites. creative-proteomics.comnumberanalytics.com By comparing the metabolomes of treated versus untreated cells, researchers can identify which metabolic pathways are significantly perturbed. plos.orgnih.gov This can reveal unexpected mechanisms of action or off-target effects and help to understand the organism's systemic response to the compound. creative-proteomics.com

Computational Chemistry and Molecular Modeling in Research on 7 Chloro 1h Indole 2 Carboxylic Acid

Ligand-Based Drug Design (LBDD) Approaches

When the three-dimensional structure of a biological target is unknown, researchers can rely on ligand-based drug design (LBDD). These methods utilize the information from a set of known active molecules (ligands) to develop a model that predicts the activity of new, untested compounds.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of a molecule are responsible for the changes in its biological activity.

For indole-2-carboxylic acid derivatives and related heterocyclic structures, QSAR models are developed by calculating a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule, such as its electronic properties, hydrophobicity, size, and shape. nih.gov By using statistical methods or machine learning algorithms, a regression model is built to relate these descriptors to the observed biological activity (e.g., IC₅₀ values). nih.gov While specific QSAR studies focused solely on 7-Chloro-1H-indole-2-carboxylic acid are not extensively documented, the methodology is widely applied to similar scaffolds like quinolines to predict their efficacy as inhibitors of specific targets, such as P-glycoprotein. nih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Description |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies | Describes the electronic aspects of the molecule, influencing interactions like hydrogen bonding and electrostatic interactions. |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Relates to the size and shape of the molecule, which affects how it fits into a binding site. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Quantifies the lipophilicity of the molecule, which is crucial for membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Numerical descriptors derived from the graph representation of the molecule, encoding information about branching and connectivity. |

| Quantum Chemical | Total Energy, Surface Area, Hydration Energy | Calculated using quantum mechanics to provide a more detailed description of the molecule's properties. |

This table illustrates typical descriptors used in QSAR modeling for drug design, based on established methodologies. nih.gov

Pharmacophore modeling is another powerful LBDD technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups.

A pharmacophore model for a series of active indole-2-carboxylic acid derivatives would be constructed by superimposing the structures and identifying the common features responsible for their activity. For instance, the indole (B1671886) nitrogen can act as a hydrogen bond donor, the carboxylic acid group is a potent hydrogen bond donor and acceptor, and the chloro-substituted benzene (B151609) ring provides a key hydrophobic and aromatic region. mdpi.com Once developed, this pharmacophore model serves as a 3D query for virtual screening of large compound libraries to identify new molecules that match the pharmacophoric features and are therefore likely to be active.

Structure-Based Drug Design (SBDD) Methodologies

When the 3D structure of the biological target (e.g., an enzyme or receptor) is available, structure-based drug design (SBDD) methods can be employed. These techniques use the structural information of the target to design ligands with high affinity and selectivity.

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It evaluates the binding affinity by calculating a scoring function that estimates the strength of the interaction. This method is crucial for understanding how a compound like this compound might interact with its biological target at the molecular level.

While specific docking studies for this compound are not detailed in the available literature, research on the closely related compound 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid (TICA) against human placental aromatase provides a clear example of the methodology. nih.gov In that study, TICA was docked into the binding cavity of the aromatase enzyme (PDB ID: 3S79). The simulation revealed key interactions responsible for its binding, including the formation of polar hydrogen bonds and hydrophobic interactions within the active site. nih.gov Such analyses are vital for explaining the mechanism of action and for suggesting chemical modifications to improve binding affinity.

Table 2: Illustrative Molecular Docking Interaction Analysis (Based on TICA Study)

| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Carboxylic Acid (O) | Residue X (e.g., Arg, Ser) | ~2.8 |

| Hydrogen Bond | Indole (NH) | Residue Y (e.g., Asp, Glu) | ~3.1 |

| Hydrophobic (π-π) | Indole Ring | Aromatic Residue (e.g., Phe, Trp) | ~4.5 |

| Hydrophobic | Trifluoromethyl Group | Aliphatic Residue (e.g., Leu, Val) | ~3.9 |

This table is a representative example based on the types of interactions observed in docking studies of indole-2-carboxylic acid derivatives like TICA with protein targets. nih.gov

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the complex over time, providing insights into the stability of the binding pose and the conformational changes in both the ligand and the protein. nih.govmdpi.com

Following the docking of a ligand, an MD simulation is typically run for a significant duration (e.g., nanoseconds) to assess whether the ligand remains stably bound within the active site. For the TICA-aromatase complex, a 100-nanosecond MD simulation confirmed the dynamic stability of the ligand within the binding pocket of the protein. nih.gov Analysis of the MD trajectory can reveal important information about the flexibility of different parts of the protein and the persistence of key intermolecular interactions, which is crucial for validating the docking results and ensuring the predicted binding mode is stable. nih.govnih.gov

A critical aspect of drug development is evaluating a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile. nih.gov Performing these tests experimentally is time-consuming and expensive. In silico ADME/Tox models provide rapid predictions of these properties, helping to prioritize candidates and identify potential liabilities at an early stage. nih.govmdpi.com

For this compound, various physicochemical and pharmacokinetic properties can be predicted using computational models. These predictions are often based on well-established rules like Lipinski's Rule of Five, which assesses drug-likeness based on properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors. semanticscholar.org Other models can predict properties such as aqueous solubility (LogSw), plasma protein binding, and inhibition of cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. nih.govsemanticscholar.org Toxicity predictions can flag potential issues like mutagenicity or hepatotoxicity. Studies on similar indole derivatives have shown that these compounds generally exhibit good drug-likeness according to these rules. nih.gov

Table 3: Predicted ADME/Tox Properties for a Representative Indole Carboxylic Acid

| Property | Parameter | Predicted Value Range | Significance in Drug Discovery |

|---|---|---|---|

| Physicochemical | Molecular Weight | < 500 g/mol | Affects absorption and distribution. semanticscholar.org |

| Absorption | Lipophilicity (LogP) | 0 - 5 | Influences solubility and membrane permeability. nih.gov |

| Water Solubility (LogSw) | -1 to -6 | Low solubility can limit absorption. nih.govsemanticscholar.org | |

| Human Intestinal Absorption | High | Predicts the extent of absorption from the gut. | |

| Distribution | Blood-Brain Barrier Permeability | Low / High | Determines if the compound can enter the central nervous system. mdpi.com |

| Metabolism | CYP450 Enzyme Inhibition | Inhibitor/Non-inhibitor of isoforms (e.g., CYP2D6, CYP3A4) | Predicts potential for drug-drug interactions. nih.gov |

| Excretion | Total Clearance | Varies | Indicates the rate at which the compound is removed from the body. nih.gov |

| Toxicity | Ames Test | Positive / Negative | Predicts mutagenic potential. mdpi.com |

| Drug-Likeness | Lipinski's Rule of Five | 0-1 violations | General indicator of oral bioavailability. semanticscholar.org |

This table summarizes key ADME/Tox parameters and their relevance, with value ranges informed by predictions for related heterocyclic compounds. nih.govnih.govmdpi.comsemanticscholar.org

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid (TICA) |

| 1H-indole-2-carboxylic acid |

De Novo Design and Scaffold Hopping Approaches

In the quest for novel therapeutics, computational techniques such as de novo design and scaffold hopping are instrumental in exploring vast chemical space and identifying new molecular entities with desired pharmacological profiles. These approaches are particularly valuable when applied to a privileged scaffold like this compound, allowing for the generation of innovative compounds that extend beyond simple analog derivatization.

De novo drug design, meaning "from the beginning," involves the computational construction of novel molecular structures that are predicted to have favorable interactions with a biological target. nih.gov This process can be initiated either in a structure-based manner, where the three-dimensional structure of the target protein is known, or in a ligand-based manner, using the pharmacophoric features of known active molecules. For a molecule like this compound, a de novo design algorithm could "grow" new functionalities from the indole core or link fragments within the target's binding site to generate entirely new molecules that retain the key binding interactions of the original scaffold. nih.gov Fragment-based de novo design is a common strategy where small molecular fragments are placed in favorable positions within the binding site and then linked together to form a coherent molecule. nih.gov

Scaffold hopping is a medicinal chemistry strategy used to identify structurally novel compounds by modifying the central core of a molecule while preserving its biological activity. nih.gov The goal is to discover isofunctional molecules with different backbones, which may lead to improved properties such as enhanced potency, better selectivity, or a more favorable intellectual property position. nih.govacs.org Starting with the this compound framework, scaffold hopping algorithms can suggest alternative heterocyclic systems that maintain the crucial spatial arrangement of key interaction points, such as the carboxylic acid and the chloro-substituted aromatic ring. nih.gov For instance, the indole core could be replaced by other bicyclic or monocyclic heterocycles that serve as bioisosteres, potentially improving metabolic stability or other pharmacokinetic parameters. rsc.org Computational tools can facilitate this by comparing the 3D shape and electrostatic properties of the original scaffold with vast libraries of alternative scaffolds. rsc.org

Table 1: Conceptual Examples of De Novo Design and Scaffold Hopping from a this compound Core

| Approach | Original Scaffold/Fragment | Generated Moiety/Scaffold | Computational Rationale |

| De Novo (Fragment Growing) | 7-Chloro-1H-indole | Indole with novel C3 substituent | An algorithm identifies an unoccupied hydrophobic pocket adjacent to the C3 position and "grows" an alkyl chain to fill it, aiming to increase binding affinity. |

| Scaffold Hopping (Heterocycle Replacement) | This compound | 7-Chloro-1H-benzimidazole-2-carboxylic acid | Replacement of the indole C-H at position 3 with a nitrogen atom. This bioisosteric replacement alters electronic properties and may introduce new hydrogen bonding capabilities while maintaining the overall shape. |

| Scaffold Hopping (Ring Opening) | 1H-Indole core | 2-(2-amino-3-chlorophenyl)acetic acid derivative | A computational ring-opening approach could suggest non-cyclic analogs that mimic the key pharmacophoric features of the indole ring, potentially improving synthetic accessibility or solubility. |

| Scaffold Hopping (Topology-based) | This compound | 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | A topology-based search identifies the quinolinone core as a scaffold that can present the key chloro and carboxylic acid groups in a similar 3D orientation to the parent indole, offering a novel chemical series. |

Integration of Computational Methods in Hit-to-Lead Optimization

Following the identification of initial "hit" compounds from screening campaigns, the hit-to-lead (H2L) optimization phase aims to refine these molecules into more promising "lead" series. sygnaturediscovery.com This critical stage involves iteratively modifying the chemical structure to improve multiple parameters simultaneously, such as potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov The integration of computational methods is essential for a more efficient and rational H2L process, enabling researchers to prioritize the synthesis of compounds with a higher probability of success. nih.gov

For a hit series based on the this compound scaffold, a suite of computational tools can be deployed. Molecular docking simulations can predict how analogs bind to the target protein, providing insights into the structure-activity relationship (SAR). nih.gov These models help visualize how modifications to the indole ring or its substituents affect key interactions, such as hydrogen bonds or hydrophobic contacts.

Quantitative Structure-Activity Relationship (QSAR) models offer a statistical approach to link chemical structure to biological activity. globalresearchonline.net By building a QSAR model from an initial set of synthesized and tested this compound derivatives, researchers can predict the potency of virtual compounds before undertaking their synthesis, thereby focusing resources on the most promising candidates. globalresearchonline.net

Molecular Dynamics (MD) simulations provide a more dynamic picture of the protein-ligand complex. An MD simulation can assess the stability of the predicted binding pose from docking and reveal the influence of water molecules and protein flexibility, offering a more accurate estimation of binding free energies. nih.gov

Furthermore, in silicoADMET prediction is a crucial component of modern hit-to-lead optimization. globalresearchonline.net Various computational models can estimate properties like solubility, permeability, metabolic stability, and potential toxicity for virtual analogs of this compound. This allows for the early deselection of compounds that are likely to fail later in development due to poor pharmacokinetic profiles.

The synergy of these computational techniques creates a powerful workflow for hit-to-lead optimization. ucl.ac.uk For example, new analog ideas generated from docking insights can be filtered through QSAR and ADMET models, with the top-ranked virtual compounds then being subjected to more rigorous MD simulations before being prioritized for chemical synthesis and biological testing.

Table 2: Illustrative Integration of Computational Methods in the Hit-to-Lead Optimization of a Hypothetical this compound Derivative

| Lead Compound Analog | Computational Method | Predicted Outcome | Decision/Action |

| Analog A: Addition of a hydroxyl group to the N1-position | Molecular Docking | Forms a new hydrogen bond with a key backbone amide in the active site. | Synthesize. Predicted to increase potency. |

| Analog B: Replacement of the C7-chloro group with a trifluoromethyl group | QSAR Model | Predicted pIC50 decreases significantly. | Do Not Synthesize. The model suggests this modification is detrimental to activity. |

| Analog C: The most potent compound from initial docking studies | Molecular Dynamics (MD) Simulation | The ligand-protein complex is stable over a 100 ns simulation, confirming the binding mode. | Prioritize for further optimization. The stable binding provides confidence in the scaffold's interactions. |

| Analog D: Addition of a bulky lipophilic group at the C5-position | In Silico ADMET Prediction | Predicted solubility is very low; predicted to be a P-glycoprotein substrate. | Deprioritize. Despite potentially high potency, the predicted poor ADMET profile increases the risk of failure. |

Advanced Analytical and Spectroscopic Methodologies for Research Characterization

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the confident confirmation of its elemental formula. For 7-Chloro-1H-indole-2-carboxylic acid, with a nominal molecular weight of 195.60 g/mol and an empirical formula of C₉H₆ClNO₂, HRMS provides an exact mass measurement with high precision.

This technique can distinguish the target compound from other molecules with the same nominal mass but different elemental compositions. The analysis is typically performed using electrospray ionization (ESI), which can be operated in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed, while in positive ion mode, adducts such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ are common. uni.lu The measured mass-to-charge (m/z) ratio is compared against the theoretically calculated value for the expected formula, with a match within a few parts per million (ppm) providing strong evidence for the compound's identity. cam.ac.uk

Predicted HRMS data for this compound and its common adducts are detailed below. uni.lu

| Adduct Ion | Calculated m/z |

|---|---|

| [M-H]⁻ | 194.00143 |

| [M+H]⁺ | 196.01599 |

| [M+Na]⁺ | 217.99793 |

| [M+K]⁺ | 233.97187 |

| [M+NH₄]⁺ | 213.04253 |

Chromatographic Techniques for Purity Assessment and Separation of Mixtures

Chromatography is fundamental to separating the target compound from starting materials, by-products, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile or thermally sensitive compounds like this compound. nih.gov A common approach is reverse-phase HPLC (RP-HPLC), where the compound is passed through a non-polar stationary phase (like C18) with a polar mobile phase. sielc.com

A specific method for analyzing this compound involves a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (LC-MS), formic acid is used in place of phosphoric acid. sielc.com This technique effectively separates the target compound from related impurities, and the area of the peak in the resulting chromatogram is proportional to its concentration, allowing for accurate purity assessment. The method is also scalable and can be adapted for preparative chromatography to isolate larger quantities of the pure compound. sielc.com

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. scholaris.ca Direct analysis of carboxylic acids like this compound by GC is challenging due to their high polarity, low volatility, and tendency to form intermolecular hydrogen bonds, which leads to poor peak shape and thermal degradation in the hot injector port. lmaleidykla.lt

To overcome these limitations, derivatization is typically required. lmaleidykla.lt The carboxylic acid and the indole (B1671886) N-H functional groups can be converted into less polar, more volatile esters and silyl (B83357) ethers, respectively. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). lmaleidykla.lt After derivatization, the resulting TMS-ester/ether is significantly more volatile and thermally stable, making it amenable to analysis by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. spectrabase.com

Supercritical Fluid Chromatography (SFC)